5-Tert-butylthiophene-2-sulfonamide
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Overview
Description
5-Tert-butylthiophene-2-sulfonamide: is an organic compound with the molecular formula C8H13NO2S2 and a molecular weight of 219.32 g/mol This compound features a thiophene ring substituted with a tert-butyl group at the 5-position and a sulfonamide group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Tert-butylthiophene-2-sulfonamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone with a thiocarbamide in the presence of a base.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the thiophene derivative with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Tert-butylthiophene-2-sulfonamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Nucleophiles like amines, alcohols, and thiols in the presence of bases such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Tert-butylthiophene-2-sulfonamide is used as a building block in the synthesis of more complex molecules
Biology and Medicine: In medicinal chemistry, this compound derivatives have shown potential as antimicrobial and anticancer agents. The sulfonamide group is known for its ability to inhibit enzymes by mimicking the structure of natural substrates, making these compounds useful in drug design .
Industry: The compound is used in the development of organic semiconductors and conductive polymers. Its ability to form stable, conjugated systems makes it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Mechanism of Action
The mechanism of action of 5-Tert-butylthiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with active site residues, leading to the inhibition of enzyme activity. This mechanism is particularly relevant in the context of antimicrobial and anticancer activity, where the compound can interfere with essential biological processes in pathogens or cancer cells .
Comparison with Similar Compounds
5-Bromo-N-tert-butyl-2-thiophenesulfonamide: This compound features a bromine atom instead of a hydrogen at the 5-position of the thiophene ring.
N-tert-Butyl-5-bromo-2-thiophenesulfonamide: Another similar compound with a bromine atom at the 5-position, used in similar applications but with distinct reactivity patterns.
Uniqueness: 5-Tert-butylthiophene-2-sulfonamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. The presence of the tert-butyl group provides steric hindrance, affecting the compound’s reactivity and stability. Additionally, the sulfonamide group enhances its ability to form hydrogen bonds, making it a versatile building block in various chemical and biological applications .
Properties
IUPAC Name |
5-tert-butylthiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2S2/c1-8(2,3)6-4-5-7(12-6)13(9,10)11/h4-5H,1-3H3,(H2,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMUUMYMJQJIGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(S1)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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